2-{[(4-chlorophenyl)carbamoyl]amino}-N-cycloheptyl-1,3-thiazole-4-carboxamide
Description
2-{[(4-Chlorophenyl)carbamoyl]amino}-N-cycloheptyl-1,3-thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a 4-chlorophenylcarbamoyl moiety and a cycloheptyl substituent. Thiazole carboxamides are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-modulating properties. The 4-chlorophenylcarbamoyl group is a critical pharmacophore linked to enhanced bioactivity, particularly in oncology, as demonstrated in multiple studies .
Properties
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]-N-cycloheptyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c19-12-7-9-14(10-8-12)21-17(25)23-18-22-15(11-26-18)16(24)20-13-5-3-1-2-4-6-13/h7-11,13H,1-6H2,(H,20,24)(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYPOXYOUGVCMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Findings :
- The 4-chlorophenylcarbamoyl group enhances activity compared to 3,4-dichloro derivatives, where additional halogens reduce potency .
- Bulky substituents (e.g., cycloheptyl) may improve pharmacokinetics over smaller groups (e.g., pyridinyl in ) due to increased lipophilicity and steric shielding .
Substituent Effects on Bioactivity
Cycloheptyl vs. Cyclohexyl and Aryl Groups
- Cycloheptyl (Target Compound) : The seven-membered ring may enhance binding to hydrophobic pockets in targets like kinases or tubulin, as seen in other cycloalkyl-substituted thiazoles .
- Benzyl () : 2-(4-Chlorobenzyl)-N-(4-methoxybenzyl)-thiazole-4-carboxamide (CAS 478030-53-4) prioritizes aromatic interactions, likely favoring targets like GPCRs over cytotoxic pathways .
Role of the 4-Chlorophenylcarbamoyl Group
This moiety is associated with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
